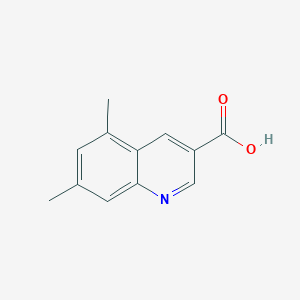

5,7-Dimethylquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(12(14)15)6-13-11(10)4-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHSWTYNMZHUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=NC2=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589095 | |

| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-95-6 | |

| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 5,7-Dimethylquinoline-3-carboxylic Acid

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's fundamental physicochemical properties is paramount for predicting its behavior in biological systems. This guide delves into the core basic properties of 5,7-Dimethylquinoline-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Quinoline derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The unique substitution pattern of this compound, featuring both electron-donating methyl groups and an electron-withdrawing carboxylic acid group, presents an interesting case study in molecular design and its influence on basicity and potential bioactivity.

This document provides a comprehensive analysis of the structural features influencing the basicity of the quinoline nitrogen, a predictive assessment of its acid-dissociation constants (pKa), detailed protocols for its synthesis and characterization, and an overview of its potential biological relevance.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid, bicyclic aromatic core. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | |

| CAS Number | 948293-95-6 | |

| Appearance | Solid |

Understanding the Basicity: A Tale of Two Substituents

The basicity of this compound is primarily determined by the availability of the lone pair of electrons on the quinoline nitrogen atom for protonation. This property is quantified by the pKa of its conjugate acid. The molecule's unique substitution pattern creates a fascinating interplay of electronic effects.

-

Electron-Donating Methyl Groups: The two methyl groups at positions 5 and 7 are electron-donating through an inductive effect (+I). This increases the electron density on the quinoline ring system, including the nitrogen atom, thereby making the lone pair more available for protonation and increasing the basicity.

-

Electron-Withdrawing Carboxylic Acid Group: Conversely, the carboxylic acid group at the 3-position is strongly electron-withdrawing (-I, -M effects). This effect deactivates the ring and pulls electron density away from the nitrogen atom, which is expected to decrease its basicity.

The net effect on the basicity of the quinoline nitrogen will be a balance of these opposing electronic influences.

Predicted pKa Values

-

Quinoline: The parent quinoline molecule has a pKa of approximately 4.9 for its conjugate acid.

-

Methylquinolines: Methyl substitution generally increases the basicity of quinoline. For instance, 4-methylquinoline has a pKa of 5.67. The presence of two methyl groups on the benzene ring portion of the quinoline is expected to have a base-strengthening effect.

-

Quinoline-3-carboxylic acid: The presence of the electron-withdrawing carboxylic acid group significantly decreases the basicity of the quinoline nitrogen.

Considering these factors, it is reasonable to predict that this compound will have two pKa values:

-

pKa₁ (Carboxylic Acid): This will correspond to the deprotonation of the carboxylic acid group and is expected to be in the range of 3-4 , typical for aromatic carboxylic acids.

-

pKa₂ (Quinolinium Ion): This will correspond to the deprotonation of the protonated quinoline nitrogen. Due to the strong electron-withdrawing effect of the carboxylic acid group, this value is predicted to be lower than that of quinoline (pKa < 4.9) , despite the presence of the electron-donating methyl groups.

The following diagram illustrates the acid-base equilibria of the molecule.

Caption: Acid-base equilibria of this compound.

Synthesis and Characterization

A robust understanding of a compound's properties necessitates a reliable method for its synthesis and subsequent characterization.

Proposed Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and versatile method for the synthesis of quinolines[3]. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization[4]. For the synthesis of this compound, the logical starting material would be 3,5-dimethylaniline.

The proposed synthetic workflow is outlined below:

Caption: Proposed Gould-Jacobs synthesis workflow.

Experimental Protocol for Gould-Jacobs Synthesis

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 130-150 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The resulting anilinomethylenemalonate intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate flask equipped for high-temperature reaction (e.g., with a Dean-Stark trap or a high-boiling solvent setup), add a high-boiling inert solvent such as Dowtherm A.

-

Heat the solvent to approximately 250 °C.

-

Slowly add the anilinomethylenemalonate intermediate from Step 1 to the hot solvent.

-

Maintain the reaction at this temperature for 30-60 minutes.

-

Cool the reaction mixture and collect the precipitated ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate by filtration.

Step 3 & 4: Hydrolysis and Acidification

-

Suspend the ester from Step 2 in a solution of sodium hydroxide (e.g., 10% aqueous solution).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the final product, this compound.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two singlets for the non-equivalent methyl groups, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and carboxylic acid groups[5][6].

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule, including the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), quinoline carboxylic acids typically show a prominent molecular ion peak followed by fragmentation involving the loss of the carboxyl group (-COOH) or carbon dioxide (-CO₂)[7][8].

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit characteristic absorption bands corresponding to the π-π* transitions of the quinoline aromatic system[9][10]. The position and intensity of these bands are influenced by the substitution pattern.

Experimental Determination of pKa

A precise determination of the pKa values is essential for understanding the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding. Potentiometric titration is a reliable and widely used method for this purpose[11][12].

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa values in an aqueous or mixed-solvent system.

Caption: Workflow for pKa determination by potentiometric titration.

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Autoburette or manual burette

-

Jacketed titration vessel with a magnetic stirrer

-

Standardized solutions of NaOH and HCl (e.g., 0.1 M)

-

This compound

-

Suitable solvent (e.g., deionized water, or a water/methanol mixture for solubility)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in the titration vessel.

-

Calibrate the pH electrode using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and allow the reading to stabilize.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize before the next addition.

-

Continue the titration past the expected equivalence points.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve. The first derivative of the curve can be used to accurately locate the equivalence points.

Potential Biological and Pharmacological Relevance

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities[1][2]. While specific biological data for this compound is not extensively reported, its structural features suggest potential areas of interest for drug discovery and development.

-

Anticancer Activity: Many quinoline derivatives have demonstrated significant anticancer properties[2]. The planar aromatic system of the quinoline ring allows for intercalation into DNA, and various substituents can modulate this activity and confer selectivity.

-

Antibacterial Activity: The quinolone class of antibiotics, which are structurally related to quinoline carboxylic acids, are potent inhibitors of bacterial DNA gyrase.

-

Other Activities: The versatility of the quinoline core has led to the development of drugs with anti-inflammatory, antiviral, and antimalarial activities.

The specific substitution pattern of this compound may influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation in these therapeutic areas.

Conclusion

This technical guide has provided a comprehensive overview of the core basic properties of this compound. While experimental data for this specific molecule is limited, a thorough understanding of its structure and the electronic effects of its substituents allows for a reasoned prediction of its basicity and other physicochemical properties. The detailed protocols for its synthesis via the Gould-Jacobs reaction and for the experimental determination of its pKa values provide a solid foundation for researchers to further investigate this intriguing compound. The established importance of the quinoline scaffold in medicinal chemistry suggests that this compound and its derivatives are worthy of exploration for their potential therapeutic applications.

References

-

Role of pK a in establishing the crystal structures of six hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Fikriya, H., Cahyana, A. H., & Udin, Z. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved January 23, 2026, from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 23, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

(A) UV‐Vis absorption and (B) emission spectra of the three... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). ScienceDirect. Retrieved January 23, 2026, from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 23, 2026, from [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved January 23, 2026, from [Link]

-

Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020, May 20). African Journals Online. Retrieved January 23, 2026, from [Link]

-

1 H NMR chemical shifts of aromatic protons of compounds 8-21. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Process for production of 3,5-dimethyl aniline. (n.d.). Google Patents.

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI. Retrieved January 23, 2026, from [Link]

-

Carcinogenicities of quinoline derivatives in F344 rats. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 23, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016, September 2). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI. Retrieved January 23, 2026, from [Link]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 23, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026, January 21). ACS Publications. Retrieved January 23, 2026, from [Link]

-

p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of Some Derivatives of 4,5-Dimethyl-A4-N-aryl-N-ethylimidazoline-2-thione. (n.d.). Retrieved January 23, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (n.d.). Chair of Analytical Chemistry. Retrieved January 23, 2026, from [Link]

-

6,8-dimethylquinoline-2-carboxylic acid (C12H11NO2). (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. researchgate.net [researchgate.net]

- 7. chempap.org [chempap.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to 5,7-Dimethylquinoline-3-carboxylic acid (CAS 948293-95-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,7-Dimethylquinoline-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific research on this exact molecule is limited, this document synthesizes information from analogous structures to provide a robust framework for its synthesis, potential applications, and future research directions.

Introduction: The Quinoline-3-carboxylic Acid Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous synthetic and natural bioactive compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] The carboxylic acid moiety at the 3-position is of particular interest, as it can serve as a key interaction point with biological targets or as a handle for further chemical modifications. The dimethyl substitution at the 5- and 7-positions influences the molecule's electronics and lipophilicity, which can in turn modulate its biological activity and pharmacokinetic properties.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties can be calculated or inferred from its structure.

| Property | Value | Source |

| CAS Number | 948293-95-6 | |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | |

| Appearance | Solid (predicted) | |

| InChI Key | ALHSWTYNMZHUGZ-UHFFFAOYSA-N | |

| SMILES | Cc1cc(C)c2cc(cnc2c1)C(O)=O |

Synthesis and Chemical Workflow

Currently, a specific, published synthesis protocol for this compound has not been identified. However, its structure lends itself to established methods for quinoline synthesis. A plausible and efficient route is the Gould-Jacobs reaction. This method involves the condensation of an aniline derivative with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization and subsequent hydrolysis.

Proposed Synthetic Workflow:

The following diagram illustrates a proposed synthetic pathway for this compound, starting from 3,5-dimethylaniline.

Caption: Proposed Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-((3,5-dimethylphenyl)amino)methylene)malonate (Intermediate Adduct)

-

In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

Allow the reaction mixture to cool to room temperature. The resulting viscous oil or solid is the crude intermediate and can often be used in the next step without further purification.

Causality: The initial step is a nucleophilic substitution where the amino group of the aniline attacks the electrophilic carbon of the ethoxymethylenemalonate, displacing ethanol to form the enamine intermediate.

Step 2: Synthesis of Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to approximately 250 °C with vigorous stirring for 30-60 minutes.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the quinolone ester.

Causality: The high temperature induces an intramolecular cyclization via an electrophilic aromatic substitution mechanism, followed by tautomerization to the more stable 4-quinolone form.

Step 3: Synthesis of 5,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Suspend the quinolone ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the solution and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of solution. Filter the solid, wash thoroughly with water, and dry.

Causality: The basic conditions facilitate the saponification of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the quinolone nitrogen, causing the free acid to precipitate.

Step 4: Aromatization to this compound

-

Treat the 4-quinolone from Step 3 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the 4-chloroquinoline intermediate.

-

The resulting 4-chloro-5,7-dimethylquinoline-3-carboxylic acid can then be subjected to reductive dehalogenation (e.g., catalytic hydrogenation with Pd/C) to yield the final target compound, this compound.

Causality: Conversion of the 4-oxo group to a 4-chloro group allows for subsequent reduction to the fully aromatic quinoline ring system.

Potential Applications and Biological Activity

While direct biological data for this compound is not available, the broader class of quinoline-3-carboxylic acids has been extensively studied, suggesting several potential avenues for research.

Anticancer Potential

Numerous quinoline derivatives have been investigated as anticancer agents.[1] For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition against cancer cell lines like MCF-7 and K562.[3] The mechanism of action for some quinoline derivatives is thought to involve DNA targeting.[4] It is plausible that this compound could serve as a scaffold for the development of novel antiproliferative agents.

Enzyme Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar to low micromolar range.[5] Protein kinases are crucial targets in oncology and inflammation research. The structure of this compound could be a starting point for designing specific kinase inhibitors.

Antimicrobial and Anti-inflammatory Activity

The quinoline core is present in several antibacterial drugs, and various quinoline carboxylic acids have been evaluated for their antimicrobial and anti-inflammatory properties.[2][6] Further functionalization of this compound could lead to new compounds with potential therapeutic value in infectious and inflammatory diseases.

The following diagram illustrates the potential therapeutic areas for quinoline-3-carboxylic acid derivatives based on existing literature.

Caption: Potential therapeutic applications of the quinoline-3-carboxylic acid scaffold.

Future Research Directions

This compound represents an under-explored area of chemical space. Future research efforts could focus on:

-

Definitive Synthesis and Characterization: The development and publication of a validated, high-yield synthesis protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS).

-

Biological Screening: Systematic screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of protein kinases to identify potential biological activities.

-

Analogue Synthesis: Using the carboxylic acid as a versatile chemical handle to generate a library of ester and amide derivatives for structure-activity relationship (SAR) studies. This could involve coupling with various amines and alcohols to explore how modifications impact biological efficacy and selectivity.

-

Computational Studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of more potent and selective derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a foundation built upon the well-established biological relevance of the quinoline-3-carboxylic acid scaffold. While direct experimental data is sparse, established synthetic methodologies can be readily adapted for its preparation. Based on the activities of structurally related molecules, this compound holds significant promise as a building block for the discovery of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. This guide provides a foundational framework to stimulate and inform future research into this promising molecule.

References

-

Kumar, A., Sharma, G., & Singh, R. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1667-1677. [Link]

-

Al-Ostoot, F. H., Al-Tamari, U. D., & Al-Salahat, K. A. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(21), 6479. [Link]

-

Al-Ostoot, F. H., Al-Tamari, U. D., & Al-Salahat, K. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(21), 6479. [Link]

-

Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Al-Suwaidan, I. A., Abdel-Hafez, A. A., Al-Issa, S. A., & Al-Harbi, N. O. (2019). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 24(19), 3505. [Link]

-

Volynets, G. P., Golub, A. G., Bdzhola, V. G., Chekanov, A. V., Kukharenko, O. P., Yarmoluk, S. M., & Starosyla, S. A. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 132-139. [Link]

-

Abdel-Hafez, A. A., & Al-Obaid, A. M. (1996). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Journal of the Chinese Chemical Society, 43(1), 75-82. [Link]

-

Kumar, A., Sharma, G., & Singh, R. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Current Drug Discovery Technologies, 19(1), 1-1. [Link]

-

Kumar, A., Sharma, G., & Singh, R. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Current Drug Discovery Technologies, 19(1), e220222201213. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,7-Dimethylquinoline-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive overview of 5,7-Dimethylquinoline-3-carboxylic acid, a specific derivative with significant, albeit underexplored, potential in drug discovery. While direct experimental data for this compound is limited, this document synthesizes information from closely related analogues to present a detailed profile encompassing its structure, physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of novel quinoline-based therapeutics.

Introduction: The Quinoline Moiety in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. The structural rigidity and lipophilic nature of the quinoline ring, combined with its capacity for diverse functionalization, have led to its incorporation into a multitude of approved drugs with activities spanning antimicrobial, anticancer, anti-inflammatory, and antimalarial applications[1][2].

The addition of a carboxylic acid group at the 3-position of the quinoline ring often imparts or enhances biological activity. This functional group can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, the substitution pattern on the benzene ring of the quinoline nucleus plays a crucial role in modulating the compound's physicochemical properties and biological specificity. This guide focuses on the 5,7-dimethyl substituted derivative, exploring how these methyl groups may influence its therapeutic potential.

Molecular Structure and Physicochemical Properties

The core of this compound is the quinoline ring system, with methyl groups at positions 5 and 7, and a carboxylic acid at position 3.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | |

| CAS Number | 948293-95-6 | |

| Physical Form | Solid | |

| Predicted XLogP3 | 2.5 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

| Predicted Topological Polar Surface Area | 50.2 Ų | PubChem |

Synthesis of this compound

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The proposed synthesis involves a two-step process starting from 3,5-dimethylaniline.

Caption: Proposed Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. The initial condensation reaction forms the anilinomethylenemalonate intermediate and releases ethanol.

-

Cyclization: Increase the temperature to 240-250 °C and maintain for 30 minutes to facilitate the thermal cyclization. The reaction mixture will darken and become viscous.

-

Work-up: Cool the reaction mixture to room temperature. The crude product, ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality behind Experimental Choices: The initial lower temperature for the condensation step allows for the controlled formation of the intermediate while minimizing side reactions. The subsequent high temperature is necessary to overcome the activation energy for the intramolecular cyclization, which is the key ring-forming step of the Gould-Jacobs reaction[3].

Step 2: Hydrolysis to this compound

-

Hydrolysis: Suspend the purified ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours until the ester is fully hydrolyzed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield this compound.

Causality behind Experimental Choices: The use of a strong base like NaOH is essential for the saponification of the ester to the corresponding carboxylate salt. Subsequent acidification is required to protonate the carboxylate and precipitate the final carboxylic acid product.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound

| Proton | Predicted Chemical Shift (δ) | Multiplicity | Rationale |

| H2 | ~9.0 | s | Deshielded proton on the pyridine ring, adjacent to the nitrogen and the carboxylic acid. |

| H4 | ~8.5 | s | Deshielded proton on the pyridine ring. |

| H6 | ~7.5 | s | Aromatic proton on the benzene ring. |

| H8 | ~7.3 | s | Aromatic proton on the benzene ring. |

| 5-CH₃ | ~2.5 | s | Methyl protons on the benzene ring. |

| 7-CH₃ | ~2.4 | s | Methyl protons on the benzene ring. |

| COOH | ~13.0 | br s | Acidic proton of the carboxylic acid, often broad and downfield. |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound

| Carbon | Predicted Chemical Shift (δ) | Rationale |

| C2 | ~150 | Carbon adjacent to nitrogen in the pyridine ring. |

| C3 | ~125 | Carbon bearing the carboxylic acid group. |

| C4 | ~140 | Carbon in the pyridine ring. |

| C4a | ~128 | Bridgehead carbon. |

| C5 | ~138 | Carbon bearing the methyl group. |

| C6 | ~130 | Aromatic carbon. |

| C7 | ~140 | Carbon bearing the methyl group. |

| C8 | ~125 | Aromatic carbon. |

| C8a | ~148 | Bridgehead carbon adjacent to nitrogen. |

| 5-CH₃ | ~18 | Methyl carbon. |

| 7-CH₃ | ~21 | Methyl carbon. |

| COOH | ~168 | Carboxylic acid carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the aromatic system and the carboxylic acid functional group.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300-2500 | O-H stretch | Very broad band characteristic of a carboxylic acid dimer. |

| ~3050 | C-H stretch (aromatic) | Aromatic C-H vibrations. |

| ~2950 | C-H stretch (aliphatic) | Methyl C-H vibrations. |

| ~1700 | C=O stretch | Strong absorption for the carboxylic acid carbonyl. |

| ~1600, ~1450 | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |

| ~1250 | C-O stretch | Carboxylic acid C-O vibration. |

| ~900 | O-H bend | Out-of-plane bend for the carboxylic acid OH. |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Rationale |

| 201 | [M]⁺ | Molecular ion peak. |

| 184 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 156 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 128 | [M - COOH - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline core. |

Potential Biological Activities and Therapeutic Applications

While no specific biological studies have been conducted on this compound, the broader class of quinoline-3-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities. Based on these established structure-activity relationships, we can infer the potential therapeutic applications of this compound.

Antiproliferative and Anticancer Activity

Many quinoline-3-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines[1][4]. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors[2]. It is plausible that this compound could act as an inhibitor of protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream signaling kinases (e.g., PI3K, Akt, MAPK).

Caption: Potential mechanism of antiproliferative activity via kinase inhibition.

Antimicrobial Activity

The quinoline core is also a well-known pharmacophore in antimicrobial agents. The mechanism of action of many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[5]. It is conceivable that this compound could exhibit antibacterial activity through a similar mechanism.

Caption: Potential mechanism of antimicrobial activity via inhibition of bacterial topoisomerases.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive literature on related quinoline derivatives, this compound is predicted to possess significant antiproliferative and antimicrobial properties. The synthetic route proposed herein offers a practical approach for its preparation, and the predicted spectroscopic data provide a basis for its characterization. Further experimental investigation into the synthesis, biological evaluation, and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a valuable starting point for researchers embarking on the exploration of this intriguing molecule.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Chen, Y. L., et al. (2001). Design and synthesis of a new class of quinoline-3-carboxylic acids as potent and selective inhibitors of the human dihydroorotate dehydrogenase. Journal of medicinal chemistry, 44(17), 2707–2710. [Link]

-

Sharma, P. C., & Jain, S. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(10), 1269-1278. [Link]

-

Roma, G., et al. (2000). 1,8-Naphthyridin-4-one-3-carboxylic acid derivatives as new chemotherapeutic agents. European journal of medicinal chemistry, 35(11), 1021–1035. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

-

Afrin, S., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4933. [Link]

-

Aly, R. M., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 235-258. [Link]

Sources

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

5,7-Dimethylquinoline-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5,7-Dimethylquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathway leading to this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-quinoline carboxylic acid, in particular, have been investigated as potent inhibitors of various protein kinases.[1] This document is structured for researchers, chemists, and drug development professionals, offering a narrative built on foundational chemical principles, field-proven experimental protocols, and mechanistic insights. The primary focus is the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline-3-carboxylic acid core, which serves as the direct precursor to the target molecule. We will dissect each stage of this pathway, from initial condensation to final hydrolysis, providing not just the procedural steps but the causal logic behind them.

Introduction: The Strategic Importance of the Quinoline Core

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This structural motif is prevalent in numerous natural products, pharmaceuticals, and functional materials, exhibiting a wide array of biological activities including antimalarial, anticancer, and antibacterial properties.[2] The synthesis of substituted quinolines is a cornerstone of modern heterocyclic chemistry.

Several named reactions have been developed for quinoline synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[2][3] However, for the specific construction of a quinoline ring bearing a carboxylic acid at the 3-position and a hydroxyl group at the 4-position, the Gould-Jacobs reaction stands out for its reliability and strategic efficiency.[4][5] This reaction proceeds by condensing an arylamine with an alkoxymethylenemalonic ester, followed by a thermal cyclization and subsequent hydrolysis.[5] This guide will elucidate this pathway for the specific synthesis of 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid .

Overall Synthesis Workflow

The synthesis is a three-stage process beginning with commercially available starting materials: 3,5-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

Caption: Overall workflow for the synthesis of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid.

Part I: Condensation of 3,5-Dimethylaniline with DEEM

The first critical step is the formation of the enamine intermediate, diethyl 2-((3,5-dimethylphenyl)amino)maleate. This reaction is a nucleophilic substitution on the electron-deficient double bond of DEEM.

Mechanistic Insight

The reaction begins with the nucleophilic attack of the nitrogen atom of 3,5-dimethylaniline on the β-carbon of the ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to yield the stable substituted enamine product.[6] The reaction is typically driven to completion by the formation of this conjugated system.

Caption: Mechanism of the initial condensation step.

Experimental Protocol: Condensation

This protocol is adapted from methodologies employing microwave assistance to ensure rapid and efficient synthesis.[7]

-

Reagent Preparation: In a 5 mL high-pressure microwave reaction tube equipped with a magnetic stir bar, combine 3,5-dimethylaniline (0.5 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.0 mmol).

-

Initial Mixing: Seal the tube and stir the mixture at room temperature for 1 hour to ensure homogeneity. The aniline will readily react with the DEEM.

-

Microwave Irradiation: Place the reaction vessel into a microwave synthesizer. Irradiate the mixture for 30 minutes at 150 °C.

-

Work-up and Isolation: After cooling to room temperature, the resulting product, diethyl 2-((3,5-dimethylphenyl)amino)maleate, is typically a viscous oil or low-melting solid. It can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material A | 3,5-Dimethylaniline | - |

| Starting Material B | Diethyl ethoxymethylenemalonate | - |

| Stoichiometry (A:B) | 1 : 2 | [7] |

| Temperature | 150 °C (Microwave) | [7] |

| Reaction Time | 30 minutes | [7] |

| Typical Yield | 74–96% (for analogous reactions) | [7] |

Part II: Thermal Cyclization to the Quinoline Core

This stage is the defining step of the Gould-Jacobs reaction, involving a high-temperature intramolecular cyclization to form the quinoline ring system.

Mechanistic Insight

The cyclization is a 6-electron electrocyclic reaction, a type of pericyclic reaction that occurs through a concerted cyclic transition state.[5] The reaction requires significant thermal energy to overcome the activation barrier for ring closure onto the aromatic ring. This is why high temperatures, often exceeding 250 °C, are necessary.[6] The initial cyclized product is a dihydroquinoline which quickly tautomerizes to the more thermodynamically stable aromatic 4-hydroxyquinoline system.

Caption: Mechanism of the thermal electrocyclization step.

Experimental Protocol: Cyclization

This procedure utilizes a high-boiling solvent to achieve the necessary reaction temperature.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude diethyl 2-((3,5-dimethylphenyl)amino)maleate (1.0 eq) to a high-boiling solvent such as diphenyl ether or Dowtherm A. The solvent should be preheated to ~250 °C.

-

Reaction Execution: Add the intermediate dropwise to the hot solvent with vigorous stirring. The addition should be controlled to maintain the temperature. After the addition is complete, maintain the reaction at 250 °C for 15-30 minutes.

-

Product Precipitation: Cool the reaction mixture to room temperature. The product, ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate from the solvent.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling reaction solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

| Parameter | Value | Rationale / Reference |

| Starting Material | Diethyl 2-((3,5-dimethylphenyl)amino)maleate | - |

| Solvent | Diphenyl Ether or Dowtherm A | High boiling point allows for required cyclization temperature. |

| Temperature | 250 °C | To overcome the activation energy for electrocyclization.[6] |

| Reaction Time | 15 - 30 minutes | Sufficient for complete cyclization at this temperature. |

| Work-up | Cooling, precipitation, filtration | The product has low solubility in the non-polar solvent at RT. |

Part III: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction.

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated in a final acidic work-up step to yield the neutral carboxylic acid.

Experimental Protocol: Saponification

-

Reaction Setup: Suspend the ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Hydrolysis: Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC). The solid ester will gradually dissolve as it is converted to the more soluble sodium salt.

-

Acidification: After cooling the reaction mixture to room temperature, pour it into cold water. Acidify the solution to a pH of approximately 4-5 by the slow addition of concentrated hydrochloric acid (HCl).

-

Isolation: The target compound, 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

| Parameter | Value | Rationale / Reference |

| Starting Material | Ethyl 5,7-dimethyl-4-oxo...3-carboxylate | - |

| Reagent | Sodium Hydroxide (10% aq.) | Base catalyst for ester hydrolysis. |

| Solvent | Ethanol / Water | Co-solvent system to dissolve both ester and base. |

| Temperature | Reflux | To accelerate the rate of hydrolysis. |

| Work-up | Acidification with HCl | To protonate the carboxylate salt and precipitate the acid. |

Conclusion and Future Perspectives

The Gould-Jacobs reaction provides a reliable and effective pathway for the synthesis of 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid. The three-stage process—condensation, thermal cyclization, and saponification—is built on fundamental and well-understood organic reaction mechanisms. The causality behind each experimental choice, from the high temperatures required for cyclization to the basic conditions for hydrolysis, is clear and scientifically validated. This guide provides the foundational knowledge for researchers to not only replicate this synthesis but also to adapt it for the creation of a diverse library of quinoline derivatives for applications in drug discovery and beyond.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

PubMed. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

Sources

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. ablelab.eu [ablelab.eu]

- 7. mdpi.com [mdpi.com]

5,7-Dimethylquinoline-3-carboxylic Acid: A Privileged Scaffold for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Among its derivatives, quinoline-3-carboxylic acids have emerged as a particularly promising class, demonstrating a diverse range of biological activities. This technical guide focuses on 5,7-dimethylquinoline-3-carboxylic acid, a specific analogue with significant, yet underexplored, potential. While direct literature on this exact molecule is nascent, this document will synthesize data from closely related analogues and established chemical principles to provide a comprehensive overview of its potential synthesis, biological activities, and avenues for future research. We will delve into rational synthetic strategies, hypothesize its mechanism of action in key disease areas, and provide detailed experimental protocols for its evaluation, thereby offering a roadmap for its development from a laboratory curiosity to a potential clinical candidate.

Introduction: The Quinoline Moiety in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of numerous quinoline-based drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory therapies.[2][3] The carboxylic acid functional group at the 3-position of the quinoline ring is particularly significant, as it can act as a key pharmacophore, participating in crucial interactions with biological targets such as enzymes and receptors.[4]

The addition of methyl groups to the quinoline core, as in this compound, can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This guide will explore the untapped potential of this specific dimethylated analogue.

Synthetic Strategies for this compound

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, established methods for quinoline synthesis can be readily adapted. The Doebner-von Miller reaction and the Friedländer synthesis are two of the most robust and versatile methods for constructing the quinoline core.[5][6]

Proposed Synthesis via the Doebner Reaction

The Doebner reaction provides a straightforward route to quinoline-4-carboxylic acids, which can be subsequently modified. However, a variation of this reaction, often referred to as the Doebner-von Miller reaction, can be adapted to yield the desired 3-carboxylic acid derivative.[7] The proposed synthetic pathway starts from 3,5-dimethylaniline.

Reaction Scheme:

Sources

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 5,7-Dimethylquinoline-3-carboxylic Acid

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5,7-Dimethylquinoline-3-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting. The method utilizes a reverse-phase C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for a range of applications from routine quality control to advanced research.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical research and development due to the diverse biological activities associated with the quinoline scaffold. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its precision in both qualitative and quantitative assessments.[1][2] This application note details a validated reverse-phase HPLC (RP-HPLC) method specifically developed for this compound.

The method's development was guided by the physicochemical properties of the analyte. As a carboxylic acid, the ionization state of this compound is pH-dependent. Based on structurally similar compounds, the carboxylic acid group is predicted to have a pKa value in the range of 3-5.[2] To ensure consistent retention and sharp peak shapes on a non-polar C18 stationary phase, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[3] Therefore, a mobile phase with a pH of approximately 2.5 was selected.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for this analysis.[4][5][6]

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (analytical grade)

-

Ultrapure water

-

Chromatographic Conditions

The optimized HPLC conditions for the analysis of this compound are summarized in the table below.

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Run Time | 15 minutes |

Table 1: HPLC Method Parameters

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Protocols

Mobile Phase Preparation

Mobile Phase A (0.1% Phosphoric Acid in Water):

-

Measure 1.0 mL of orthophosphoric acid.

-

Add it to 999 mL of ultrapure water in a 1 L volumetric flask.

-

Mix thoroughly.

-

Degas the solution for at least 15 minutes using a suitable method like vacuum filtration or sonication.[7]

Mobile Phase B (Acetonitrile):

-

Use HPLC-grade acetonitrile directly.

-

Degas the solvent before use.

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

-

A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a drug substance, a simple dissolution in methanol followed by dilution with the mobile phase is typically sufficient. For formulated products, extraction and filtration steps may be necessary to remove excipients.

General Protocol for a Drug Substance:

-

Accurately weigh a sample of the drug substance.

-

Dissolve it in a suitable volume of methanol to obtain a concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][8] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms were examined for any interfering peaks at the retention time of this compound.

Linearity

Linearity was determined by constructing a calibration curve with at least five concentrations across the range of 1-100 µg/mL. The peak area response was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.

Accuracy

Accuracy was assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of the analyte was calculated.

Precision

-

Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results was calculated.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

The effect of these changes on the retention time and peak area was monitored.

Data Presentation

The results of the method validation are summarized in the following table:

| Validation Parameter | Acceptance Criteria | Observed Results |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0%[9] | 99.2 - 101.5% |

| Precision (RSD) | ||

| - Repeatability | ≤ 2.0%[10] | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Robustness | No significant impact on results | Passed |

Table 3: Summary of Method Validation Results

Visualizations

Caption: Inter-relationship of validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantification of this compound. The method is specific, linear, accurate, and precise over a wide concentration range. The detailed protocol and the rationale behind the experimental choices should enable easy implementation of this method in a quality control or research laboratory setting.

References

-

Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available from: [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

-

Preparing the Mobile Phases. Shimadzu. Available from: [Link]

-

RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

-

Typical UV spectra of the different compound types -from left to right... ResearchGate. Available from: [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

-

Acceptance criteria of validation parameters for HPLC. ResearchGate. Available from: [Link]

-

HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. Available from: [Link]

-

Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

-

Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

-

Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available from: [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

-

Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 [smolecule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hawach.com [hawach.com]

- 6. lcms.cz [lcms.cz]

- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. demarcheiso17025.com [demarcheiso17025.com]

NMR spectroscopy of 5,7-Dimethylquinoline-3-carboxylic acid

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5,7-Dimethylquinoline-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the structural elucidation of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond standard procedures to explain the underlying principles and strategic choices in experimental design. We detail a multi-faceted approach, beginning with one-dimensional (1D) ¹H and ¹³C NMR for initial assessment, followed by two-dimensional (2D) techniques—COSY, HSQC, and HMBC—to achieve unambiguous assignment of all proton and carbon signals. The protocols herein are designed to be self-validating, ensuring researchers can confidently ascertain the structure and purity of this and related quinoline derivatives.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their wide range of pharmacological attributes. The precise structural characterization of these molecules is fundamental to understanding their structure-activity relationships (SAR).[1] this compound (CAS 948293-95-6) is a specific derivative whose biological and chemical properties are intrinsically linked to the electronic environment and spatial arrangement of its atoms.[2][3]

NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of such organic molecules in solution.[4] It provides detailed information on the molecular structure, atom connectivity, and electronic environments through the analysis of chemical shifts (δ), coupling constants (J), and signal integrations.[1] This guide provides the strategic framework and detailed protocols for a complete NMR characterization of this compound.

Foundational Principles & Strategic Workflow

A successful structural elucidation relies on a logical progression of experiments. A simple 1D spectrum can be crowded or ambiguous for complex molecules. Therefore, a combination of 1D and 2D NMR experiments is essential for a complete and confident assignment.[4]

Our workflow is designed to build upon the information gathered at each stage, from initial functional group identification to the final assembly of the molecular skeleton.

Experimental Protocols

Sample Preparation: The Critical First Step

The quality of NMR data is directly dependent on proper sample preparation. The choice of solvent is paramount.

-

Causality behind Solvent Choice: For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton of the -COOH group slows down its exchange with residual water, often making this proton visible in the ¹H spectrum. Furthermore, the chemical shifts of many common solvents are well-documented and can be easily identified.

-

Concentration Considerations: For quinoline derivatives, concentration can influence chemical shifts due to intermolecular π-π stacking interactions.[5] It is crucial to use a consistent and reported concentration (e.g., 5-10 mg in 0.6 mL of solvent) for reproducibility.

Protocol:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add ~0.6 mL of DMSO-d₆.

-

Cap the tube and vortex gently until the sample is fully dissolved. Mild heating or sonication may be applied if necessary.

-

Insert the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.

1D NMR Spectroscopy: The Initial Blueprint

1D spectra provide the fundamental data for structural analysis: the number and types of protons and carbons.[1]

Protocol for ¹H NMR:

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. A good shim results in a sharp, symmetrical solvent peak.

-

Acquire the ¹H spectrum using standard single-pulse parameters. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical starting points.

-

Process the data: Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual DMSO peak at δ ~2.50 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

Protocol for ¹³C NMR:

-

Using the same locked and shimmed sample, set up a ¹³C experiment with proton decoupling.

-

Acquire the spectrum with a spectral width of ~240 ppm. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum using the DMSO-d₆ solvent peak at δ ~39.52 ppm.

2D NMR Spectroscopy: Assembling the Molecular Puzzle

2D NMR techniques are indispensable for establishing atomic connectivity, resolving signal overlap, and achieving a definitive structural assignment.[6][7]

Protocol for 2D COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons (¹H-¹H connectivity). This helps establish proton spin systems within the molecule.[1]

-

Run a standard gradient-enhanced COSY (gCOSY) experiment.

-

The spectral width in both dimensions should match the ¹H spectral width.

-

Process the 2D data by applying Fourier transformation in both dimensions.

-

Analyze the spectrum: Cross-peaks (off-diagonal signals) connect protons that are coupled to each other.

Protocol for 2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbons (¹J(C,H) correlation).[1][6]

-

Run a standard gradient-enhanced HSQC experiment.

-

The F2 dimension (¹H) should have the same spectral width as the 1D ¹H spectrum. The F1 dimension (¹³C) should encompass the expected range for protonated carbons (~0-160 ppm).

-

Processing involves Fourier transformation in both dimensions.

-

Analyze the spectrum: Each cross-peak correlates a specific proton signal with the signal of the carbon it is directly bonded to.

Protocol for 2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds (²J(C,H) and ³J(C,H)). This is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.[1][8]

-

Run a standard gradient-enhanced HMBC experiment.

-

Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment, but ensure the ¹³C width covers the full range, including quaternary and carbonyl carbons (~0-180 ppm).

-

Process the 2D data.

-

Analyze the spectrum: Cross-peaks show correlations between protons and carbons separated by multiple bonds, allowing the assembly of the complete carbon skeleton.

Data Interpretation and Expected Results

The structure of this compound dictates a specific NMR signature. Based on known substituent effects on the quinoline ring, we can predict the approximate chemical shifts.[1] Electron-donating methyl groups will cause upfield shifts (lower ppm) for nearby nuclei, while the electron-withdrawing carboxylic acid group will cause downfield shifts (higher ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Position | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key 2D Correlations (Observed from) |

| 2 | CH | ~9.2 (s) | ~152 | HMBC to C4, C3, C8a |

| 3 | C | - | ~128 | HMBC from H2, H4 |

| 4 | CH | ~8.8 (s) | ~138 | HMBC to C2, C5, C8a, COOH |